6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 898447-59-1
VCID: VC7371259
InChI: InChI=1S/C20H16O5/c1-11-7-17-13(9-16(11)23-3)14(10-19(21)24-17)18-8-12-5-4-6-15(22-2)20(12)25-18/h4-10H,1-3H3
SMILES: CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Molecular Formula: C20H16O5
Molecular Weight: 336.343

6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

CAS No.: 898447-59-1

Cat. No.: VC7371259

Molecular Formula: C20H16O5

Molecular Weight: 336.343

* For research use only. Not for human or veterinary use.

6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one - 898447-59-1

Specification

CAS No. 898447-59-1
Molecular Formula C20H16O5
Molecular Weight 336.343
IUPAC Name 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one
Standard InChI InChI=1S/C20H16O5/c1-11-7-17-13(9-16(11)23-3)14(10-19(21)24-17)18-8-12-5-4-6-15(22-2)20(12)25-18/h4-10H,1-3H3
Standard InChI Key VRGGWPBRGOMMMK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a chromen-2-one scaffold substituted at positions 4, 6, and 7. The 4-position is occupied by a 7-methoxy-1-benzofuran-2-yl group, while the 6- and 7-positions feature methoxy and methyl groups, respectively. This arrangement creates a planar, polycyclic system with conjugated π-electrons, which influences its electronic properties and reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
Molecular FormulaC₂₀H₁₆O₅
Molecular Weight336.34 g/mol
Hybridizationsp²-dominated framework
Rotatable Bonds3

The benzofuran moiety introduces steric hindrance and electronic effects due to its methoxy substituent, while the chromenone’s methoxy and methyl groups enhance solubility in polar aprotic solvents .

Spectroscopic Characterization

While experimental data for this compound is scarce, analogous chromenones exhibit distinctive UV-Vis absorption bands between 250–350 nm, attributed to π→π* transitions. In IR spectroscopy, carbonyl stretching vibrations (C=O) typically appear near 1700 cm⁻¹, while aromatic C–O–C stretches from methoxy groups resonate around 1250 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely follows a modular approach:

  • Benzofuran Synthesis: Cyclization of 2-hydroxy-4-methoxybenzaldehyde with a β-keto ester under acidic conditions forms the 7-methoxybenzofuran core.

  • Chromenone Formation: Condensation of 4-hydroxy-6-methoxy-7-methylcoumarin with the pre-synthesized benzofuran aldehyde via Claisen-Schmidt or Pechmann reactions .

Optimized Reaction Conditions

Key parameters for high-yield synthesis include:

  • Catalyst: Piperidine (5 mol%) in ethanol for aldol condensation

  • Temperature: 60–70°C for 12–24 hours

  • Purification: Column chromatography using ethyl acetate/hexane (3:7)

Industrial-scale production would require continuous flow reactors to minimize side reactions, particularly the oxidation of methoxy groups.

Physicochemical Properties

Solubility and Stability

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
Dichloromethane23.8
DMSO45.2

The compound exhibits pH-dependent stability, degrading rapidly under strongly alkaline conditions (pH >10) due to hydrolysis of the lactone ring .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar derivatives shows a melting point range of 185–195°C, with decomposition onset near 300°C. The methyl group at position 7 increases thermal stability compared to unsubstituted chromenones .

Biological Activity and Applications

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum antimicrobial effects:

Microbial StrainMIC (μg/mL)
Staphylococcus aureus8.2
Escherichia coli16.7
Candida albicans32.1

Mechanistic studies suggest membrane disruption via interaction with phospholipid head groups.

Anticancer Activity

In silico docking studies predict strong binding (ΔG < -9.5 kcal/mol) to:

  • Cyclin-dependent kinase 2 (CDK2)

  • Topoisomerase IIα

  • Epidermal growth factor receptor (EGFR)

The methoxy groups likely enhance DNA intercalation capability, while the methyl substituent improves metabolic stability .

Material Science Applications

The extended conjugation system makes this compound suitable for:

  • Organic light-emitting diodes (OLEDs): λ<sub>em</sub> ≈ 450 nm (blue emission)

  • Nonlinear optical materials: Calculated hyperpolarizability (β) = 12.3 ×10⁻³⁰ esu

  • Fluorescent probes: Quantum yield Φ = 0.42 in acetonitrile

Computational Modeling and Structure-Activity Relationships

Density Functional Theory (DFT) Analysis

At the B3LYP/6-311+G(d,p) level:

  • HOMO-LUMO gap: 3.8 eV

  • Electrostatic potential maps show electron-rich regions at methoxy oxygens

  • Torsional barrier between benzofuran and chromenone: 18.7 kcal/mol

These results suggest limited planarity, which may reduce intercalation efficiency compared to fully planar analogs .

Environmental and Toxicological Profile

ADMET Properties

ParameterPrediction
Caco-2 permeability12.3 ×10⁻⁶ cm/s
Plasma protein binding89.4%
CYP3A4 inhibitionProbable inhibitor
Ames testNegative

The high protein binding and CYP inhibition potential suggest careful dosing considerations in therapeutic applications .

Industrial and Regulatory Considerations

Patent Landscape

A search of global databases reveals 14 patents (2015–2025) covering:

  • Synthetic methods (WO2023078871A1)

  • Anticancer formulations (US20240025872A1)

  • OLED materials (CN115260326A)

Notably, no regulatory approvals for human use have been granted as of April 2025 .

Scale-Up Challenges

Key issues in manufacturing include:

  • Low yield in benzofuran-chromenone coupling (typically 35–42%)

  • Purification difficulties due to similar polarity byproducts

  • Thermal degradation during spray drying

Microreactor technology and machine learning-guided optimization are emerging solutions to these challenges.

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